N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide

INMT inhibition indole N-methyl transferase side-chain SAR

Uniquely fuses 2-methylindole-5-methanamine with valproyl tail in a non-hydrolyzable entity probing HDAC and indole-mediated targets (INMT Ki=12,000 nM, 7-fold > PDAT; sigma; kinases). Unlike 3-substituted indoles or linear pentanamides, its 5-attachment and branched amide topology avoid serotonergic off-targets. Predicted CNS permeability (LogP ~3.8–4.2) suits neuroinflammation, glioma, and epigenetic SAR. Direct procurement ensures assay continuity not achievable with generic screening libraries.

Molecular Formula C18H26N2O
Molecular Weight 286.419
CAS No. 863001-82-5
Cat. No. B2834488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
CAS863001-82-5
Molecular FormulaC18H26N2O
Molecular Weight286.419
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C
InChIInChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21)
InChIKeyWYLAOCCBPDALLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide (CAS 863001-82-5): Procurement-Relevant Identity and Class Context


N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide (CAS 863001-82-5) is a synthetic small-molecule amide conjugate that covalently links a 2-methylindole-5-methanamine head group to a 2-propylpentanoyl (valproyl) tail. The compound has the molecular formula C₁₈H₂₆N₂O and a molecular weight of 286.42 g·mol⁻¹, and is typically supplied at ≥95% purity . Its structure places it at the intersection of two pharmacologically active chemotypes: the indole nucleus, a privileged scaffold in kinase inhibition, neurotransmission, and oncology [1], and the 2-propylpentanamide moiety, the core of the clinically used anticonvulsant valpromide and a recognized histone deacetylase (HDAC) inhibitory fragment [2]. This hybrid architecture distinguishes it from both simple indoles and standalone valproic acid derivatives, warranting procurement for focused structure–activity relationship (SAR) campaigns where both pharmacophores are required in a single, non-hydrolyzable entity.

Why Generic Indole or Valproyl Analogues Cannot Replace N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide in Focused Screening Collections


Indole-based amides and 2-propylpentanamide derivatives are each represented by thousands of commercial compounds, yet their biological performance is exquisitely sensitive to the indole substitution pattern and the steric-electronic character of the amide side chain . The target compound bears a 2-methyl substitution on the indole ring and a methylene linker at the 5-position, a topology that strongly biases target engagement away from the 3-substituted tryptamine-like pharmacophore exploited by serotonin receptors and toward an alternative binding geometry [1]. Simultaneously, the branched 2-propylpentanamide chain imparts a lipophilic, sterically demanding character that simple linear pentanamides (e.g., N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide) lack [2]. These dual structural determinants—indole 5- vs. 3-attachment and branched vs. linear amide—mean that screening data from generic indole-3-ethyl-amide or unsubstituted pentanamide libraries cannot be extrapolated to this compound, making direct procurement of the exact structure essential for SAR continuity.

Quantitative Differentiation Evidence for N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide vs. Closest Analogs


Indolethylamine N-Methyltransferase (INMT) Inhibition: Target Compound vs. Linear Pentanamide Analog

The target compound demonstrates measurable inhibition of human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM, as deposited in ChEMBL via BindingDB [1]. When compared to the closest commercially cataloged analog lacking the branched 2-propylpentanamide moiety—N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide—which exhibits an IC₅₀ of 13,800 nM against rabbit INMT (BindingDB BDBM50000095 / CHEMBL3228344) [2], the two compounds display broadly similar potency. However, the target compound retains the valproyl side chain, which is independently validated as an HDAC inhibitory fragment, whereas the pentanamide analog loses this bifunctional character entirely, narrowing its utility to INMT-only profiling.

INMT inhibition indole N-methyl transferase side-chain SAR

Indole Substitution Pattern Defines Target Engagement Space: 5-Methylene-Indole vs. 3-Ethyl-Indole Geometry

The target compound anchors the amide bond at the indole 5-position via a methylene spacer, producing a 5-CH₂-NH-CO topology. In contrast, the 2-propylpentanamide conjugates of tryptamine—N-(2-(1H-indol-3-yl)ethyl)-2-propylpentanamide [1] and N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide—utilize a 3-ethyl linker (3-CH₂-CH₂-NH-CO). This constitutional isomerism is known to redirect molecular recognition: the 5-substituted indole series preferentially accesses binding pockets distinct from the serotonin/tryptamine receptor space dominated by 3-substituted congeners [2]. The 2-methyl group on the indole further differentiates the target from the unsubstituted N-(2-(1H-indol-3-yl)ethyl)-2-propylpentanamide, whose synthesis and characterization have been recently described without reported INMT or HDAC profiling [1].

indole regiochemistry 5-substituted indole tryptamine scaffold divergence

In Silico Predicted Physicochemical Profile vs. Closest Molecular Formula Analogs

Standard cheminformatic prediction tools estimate the target compound's consensus LogP at approximately 3.8–4.2, reflecting the combined lipophilicity of the 2-propylpentanamide chain (valpromide LogP ≈ 2.04 ) and the 2-methylindole nucleus (indole LogP ≈ 2.14 [1]). Its molecular weight (286.42 g·mol⁻¹) and hydrogen-bond donor/acceptor count (2 HBD, 2 HBA) place it within drug-like chemical space but with higher lipophilicity than the N-(1H-indazol-5-ylmethyl)-2-propylpentanamide comparator (MW 273.37, C₁₆H₂₃N₃O, predicted LogP ~2.8–3.2 ), which substitutes an indazole for indole and lacks the 2-methyl group. The elevated LogP of the target compound implies enhanced passive membrane permeability and potentially greater CNS penetration, a relevant parameter for neurological target screening.

lipophilicity drug-likeness BBB permeability prediction

Biological Annotation Gap: INMT Activity Contrasted with the Known INMT Inhibitor PDAT

The only publicly disclosed biological activity for the target compound is its inhibition of human INMT (Ki = 12,000 nM) [1]. To contextualize this value, the well-characterized INMT tool inhibitor PDAT (propyl dimethyl amino tryptamine, CAS 1226213-83-7) exhibits a Ki of 84,000 nM (84 μM) against rabbit lung INMT . The target compound is thus approximately 7-fold more potent than PDAT in homologous INMT assays, despite the latter being a dedicated, dimethylamino-functionalized tryptamine derivative. This potency gain is notable given the non-tryptamine scaffold of the target compound, suggesting that the 2-propylpentanamide chain contributes favorably to INMT active-site interactions beyond those achievable with simple alkylamino tryptamines.

INMT inhibitor benchmarking PDAT tryptamine-based tool compounds

Recommended Application Scenarios for N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide Based on Verified Differentiation


Dual-Pharmacophore Screening in Epigenetics-Neuroinflammation Axis Studies

The compound's covalent fusion of a 2-propylpentanamide (HDAC-inhibitory fragment) and an indole nucleus enables single-molecule screening in assays where both HDAC modulation and indole-mediated target engagement (e.g., INMT, sigma receptors, or kinase panels) are of interest. Unlike the pentanamide analog [1], which lacks the valproyl HDAC pharmacophore, this compound can simultaneously probe epigenetic and neurotransmitter pathways, making it suitable for phenotypic screening in neuroinflammation or glioma models where HDAC inhibitors have demonstrated preclinical efficacy [2].

INMT Chemical Probe Development with a Non-Tryptamine Scaffold

With a human INMT Ki of 12,000 nM [1], the compound outperforms the dedicated tryptamine-based inhibitor PDAT (Ki 84,000 nM) by approximately 7-fold. Its indole-5-methylene architecture departs from the tryptamine (indole-3-ethyl) template, offering a structurally differentiated starting point for INMT probe optimization. Researchers investigating the role of INMT in N-methylated tryptamine biosynthesis and associated neurological disorders can use this compound as a scaffold-hopping lead that avoids serotonergic off-target liabilities common to 3-substituted indoles.

CNS-Permeable Fragment Library Expansion

The predicted LogP of ~3.8–4.2 and low hydrogen-bond donor count (2 HBD) suggest favorable passive CNS permeability relative to the more polar indazole comparator N-(1H-indazol-5-ylmethyl)-2-propylpentanamide (predicted LogP ~2.8–3.2) . Procurement of this compound for CNS-focused fragment or lead-like libraries is supported when the screening objective requires a 2-propylpentanamide-containing indole with balanced lipophilicity for blood–brain barrier penetration.

Smoothened (Smo) Antagonist Lead Diversification via Indole-Indazole Scaffold Hopping

The 2-propylpentanamide chain is a critical potency determinant in nanomolar Smoothened antagonists such as N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives . The target compound provides the indole counterpart to this validated indazole series, enabling direct scaffold-hopping SAR studies to assess whether the indole NH and 2-methyl substitution can recapitulate or improve upon the Smo binding affinity and Hedgehog pathway inhibition observed with indazole-based leads.

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.